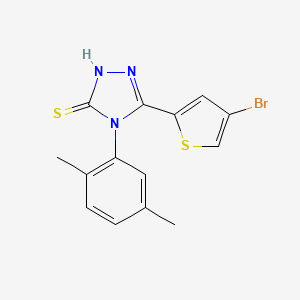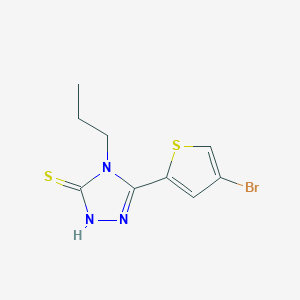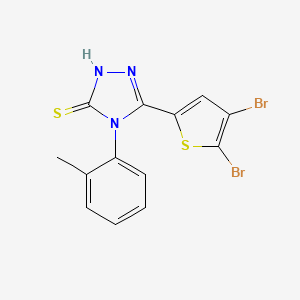![molecular formula C23H20BrN3O3 B4364800 3-[(2-bromophenoxy)methyl]-4-methoxy-N-(1-methyl-1H-benzimidazol-2-yl)benzamide](/img/structure/B4364800.png)
3-[(2-bromophenoxy)methyl]-4-methoxy-N-(1-methyl-1H-benzimidazol-2-yl)benzamide
説明
3-[(2-bromophenoxy)methyl]-4-methoxy-N-(1-methyl-1H-benzimidazol-2-yl)benzamide, also known as BRD-9539, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
3-[(2-bromophenoxy)methyl]-4-methoxy-N-(1-methyl-1H-benzimidazol-2-yl)benzamide exerts its pharmacological effects by binding to the bromodomain of BET proteins, which are involved in the regulation of gene expression. BET proteins play a critical role in the development and progression of various diseases such as cancer and inflammation. By inhibiting the activity of BET proteins, 3-[(2-bromophenoxy)methyl]-4-methoxy-N-(1-methyl-1H-benzimidazol-2-yl)benzamide can modulate the expression of genes involved in cell proliferation, differentiation, and inflammation. Moreover, 3-[(2-bromophenoxy)methyl]-4-methoxy-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has been shown to modulate the activity of the NF-κB signaling pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects
3-[(2-bromophenoxy)methyl]-4-methoxy-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer cells, 3-[(2-bromophenoxy)methyl]-4-methoxy-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has been reported to induce cell cycle arrest and apoptosis by inhibiting the activity of BET proteins. Moreover, 3-[(2-bromophenoxy)methyl]-4-methoxy-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has been shown to decrease the expression of genes involved in cell proliferation, angiogenesis, and metastasis. In animal models of inflammation, 3-[(2-bromophenoxy)methyl]-4-methoxy-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has been reported to reduce the production of pro-inflammatory cytokines and chemokines, thereby attenuating the inflammatory response. Additionally, 3-[(2-bromophenoxy)methyl]-4-methoxy-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of metabolic disorders such as obesity and type 2 diabetes.
実験室実験の利点と制限
3-[(2-bromophenoxy)methyl]-4-methoxy-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for BET proteins, which makes it a useful tool for studying the role of BET proteins in various diseases. Moreover, 3-[(2-bromophenoxy)methyl]-4-methoxy-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one of the limitations of 3-[(2-bromophenoxy)methyl]-4-methoxy-N-(1-methyl-1H-benzimidazol-2-yl)benzamide is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental settings.
将来の方向性
There are several future directions for the research on 3-[(2-bromophenoxy)methyl]-4-methoxy-N-(1-methyl-1H-benzimidazol-2-yl)benzamide. One of the directions is to explore its potential therapeutic applications in other diseases such as cardiovascular diseases and neurodegenerative disorders. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 3-[(2-bromophenoxy)methyl]-4-methoxy-N-(1-methyl-1H-benzimidazol-2-yl)benzamide. Additionally, the development of more potent and selective BET inhibitors based on the structure of 3-[(2-bromophenoxy)methyl]-4-methoxy-N-(1-methyl-1H-benzimidazol-2-yl)benzamide could lead to the discovery of new therapeutic agents for the treatment of various diseases.
Conclusion
In conclusion, 3-[(2-bromophenoxy)methyl]-4-methoxy-N-(1-methyl-1H-benzimidazol-2-yl)benzamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It exerts its pharmacological effects by binding to the bromodomain of BET proteins, which play a critical role in the regulation of gene expression. 3-[(2-bromophenoxy)methyl]-4-methoxy-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has been shown to have antiproliferative and anti-inflammatory effects, as well as improve glucose tolerance and insulin sensitivity in animal models of metabolic disorders. Despite its limitations, 3-[(2-bromophenoxy)methyl]-4-methoxy-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has several advantages for lab experiments and holds promise as a therapeutic agent for the treatment of various diseases.
科学的研究の応用
3-[(2-bromophenoxy)methyl]-4-methoxy-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and metabolic disorders. It has been shown to have antiproliferative effects on cancer cells by inhibiting the activity of the bromodomain and extra-terminal (BET) proteins, which play a critical role in the regulation of gene expression. Moreover, 3-[(2-bromophenoxy)methyl]-4-methoxy-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has been reported to have anti-inflammatory effects by modulating the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune responses. Additionally, 3-[(2-bromophenoxy)methyl]-4-methoxy-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of metabolic disorders such as obesity and type 2 diabetes.
特性
IUPAC Name |
3-[(2-bromophenoxy)methyl]-4-methoxy-N-(1-methylbenzimidazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrN3O3/c1-27-19-9-5-4-8-18(19)25-23(27)26-22(28)15-11-12-20(29-2)16(13-15)14-30-21-10-6-3-7-17(21)24/h3-13H,14H2,1-2H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBCEVAYMYVSBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC(=O)C3=CC(=C(C=C3)OC)COC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(difluoromethyl)-N-[3-(ethylthio)-5-methyl-4H-1,2,4-triazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4364719.png)
![1-(difluoromethyl)-N-[3-(methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4364725.png)
![2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4364726.png)
![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B4364732.png)




![1-(difluoromethyl)-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B4364787.png)
![3-[(2-bromophenoxy)methyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-methoxybenzamide](/img/structure/B4364794.png)
![4-cyclopropyl-6-(difluoromethyl)-3-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4364802.png)
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3-(difluoromethyl)-5-(ethylthio)-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B4364810.png)

![2-(1,3-dimethyl-1H-pyrazol-4-yl)-5-{5-[(4-ethoxyphenoxy)methyl]-2-furyl}-1,3,4-oxadiazole](/img/structure/B4364822.png)